3-Methoxy-9-phenoxyacridine

Catalog No.
S13432731
CAS No.
61078-21-5
M.F
C20H15NO2
M. Wt
301.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-9-phenoxyacridine

CAS Number

61078-21-5

Product Name

3-Methoxy-9-phenoxyacridine

IUPAC Name

3-methoxy-9-phenoxyacridine

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

InChI

InChI=1S/C20H15NO2/c1-22-15-11-12-17-19(13-15)21-18-10-6-5-9-16(18)20(17)23-14-7-3-2-4-8-14/h2-13H,1H3

InChI Key

QUJWYJMOXXKBCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=CC=CC=C3C(=C2C=C1)OC4=CC=CC=C4

3-Methoxy-9-phenoxyacridine is a chemical compound belonging to the acridine family, characterized by the presence of a methoxy group at the 3-position and a phenoxy group at the 9-position of the acridine skeleton. This compound is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula for 3-methoxy-9-phenoxyacridine is C20H17NO2, indicating it contains 20 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and two oxygen atoms.

The structure of 3-methoxy-9-phenoxyacridine features an acridine ring system, which is a tricyclic structure known for its fluorescence properties and interactions with DNA. The methoxy group enhances the solubility of the compound in organic solvents and may influence its biological activity by affecting electronic properties.

Typical of acridine derivatives. Notable reactions include:

  • Nucleophilic Substitution: The presence of the phenoxy group allows for nucleophilic substitutions at the 9-position, facilitating the formation of various derivatives.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, particularly affecting the methoxy group and leading to different products depending on the reaction conditions.
  • Electrophilic Aromatic Substitution: The aromatic rings in the structure can participate in electrophilic substitution reactions, allowing for further functionalization.

These reactions are crucial for synthesizing derivatives with enhanced biological activities or improved pharmacokinetic properties.

Research indicates that 3-methoxy-9-phenoxyacridine exhibits significant biological activities, including:

  • Antibacterial Properties: Compounds in the phenoxyacridine series have been evaluated for their antibacterial effects, showing promising results against various bacterial strains .
  • Anti-inflammatory Effects: Some derivatives have demonstrated anti-inflammatory activity, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Fluorescent Labeling: The acridine moiety's fluorescence makes these compounds suitable candidates for use as fluorescent labels in biochemical assays and diagnostics .

The biological activities are often attributed to the acridine core's ability to intercalate into DNA and influence cellular processes.

The synthesis of 3-methoxy-9-phenoxyacridine typically involves several steps:

  • Preparation of Intermediate Compounds: Starting materials such as 9-chloroacridine are reacted with phenolic compounds under basic conditions to form phenoxyacridine intermediates.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

These methods allow for the efficient production of 3-methoxy-9-phenoxyacridine while maintaining structural integrity.

3-Methoxy-9-phenoxyacridine has several applications in various fields:

  • Medicinal Chemistry: Due to its antibacterial and anti-inflammatory properties, it is being explored as a potential drug candidate for treating infections and inflammatory disorders.
  • Fluorescent Probes: Its unique fluorescence characteristics make it useful in biological imaging and as a probe in molecular biology studies.
  • Chemical Research: As a versatile intermediate, it serves as a building block for synthesizing more complex organic molecules.

Interaction studies involving 3-methoxy-9-phenoxyacridine focus on its binding affinity with biological targets such as proteins and nucleic acids. These studies reveal:

  • DNA Intercalation: The compound's ability to intercalate into DNA suggests potential mechanisms for its biological activity, particularly in inhibiting DNA replication or transcription.
  • Protein Binding: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action and therapeutic potential.

Such studies are essential for understanding how structural modifications may enhance or diminish biological activity.

Several compounds share structural similarities with 3-methoxy-9-phenoxyacridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
9-PhenoxyacridineLacks methoxy groupKnown for strong antibacterial activity
2-Methoxy-9-acridineMethoxy group at position 2Exhibits different reactivity patterns
6-MethoxyacridineMethoxy group at position 6Potentially different pharmacological effects
4-MethoxyanilineAniline derivativeUsed as a precursor in synthesizing acridines

Each compound varies in terms of reactivity and biological activity due to differences in substituent positions on the acridine ring system. This highlights the uniqueness of 3-methoxy-9-phenoxyacridine within its class.

The synthesis of 3-Methoxy-9-phenoxyacridine represents an important area of heterocyclic chemistry, focusing on the preparation of functionalized acridine derivatives with specific substitution patterns [1] [2]. Acridines are tricyclic aromatic compounds characterized by a nitrogen atom at the 10-position, with the 3-methoxy and 9-phenoxy substituents providing unique chemical and physical properties to the molecule [3]. The development of efficient synthetic routes for these compounds has been a subject of considerable research interest due to their potential applications [4].

The general synthetic approaches for acridine derivatives typically involve the construction of the tricyclic framework followed by appropriate functionalization at specific positions [1]. For 3-Methoxy-9-phenoxyacridine, this requires strategic introduction of both the methoxy group at the 3-position and the phenoxy moiety at the 9-position [3]. Several synthetic pathways have been established, with varying degrees of efficiency, yield, and selectivity [5].

Ullmann-Type Coupling Reactions

The Ullmann coupling reaction represents one of the most significant synthetic routes for preparing the precursors needed for acridine synthesis [2]. This copper-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, which is crucial for constructing the N-phenylanthranilic acid derivatives that serve as key intermediates in acridine synthesis [5]. The classical Ullmann reaction involves the coupling of aryl halides with aryl amines in the presence of copper catalysts under thermal conditions [6].

For the synthesis of 3-Methoxy-9-phenoxyacridine, the Ullmann coupling typically begins with the preparation of appropriately substituted N-phenylanthranilic acid derivatives [5]. The reaction mechanism, while not fully elucidated, is believed to proceed through either a radical pathway or via an oxidative addition of copper to the aryl halide [6]. The radical mechanism involves single electron transfer from copper to the aryl halide, forming an aryl radical that subsequently couples with the amine [6]. Alternatively, the mechanism may involve the formation of an aryl copper(III) species that undergoes nucleophilic attack by the aniline [5].

The traditional Ullmann coupling conditions often require high temperatures (above 200°C) and extended reaction times, which can be problematic for substrates with sensitive functional groups [6]. However, modern variations of the Ullmann reaction have been developed that operate under milder conditions, making them more compatible with a wider range of substrates [5]. These modified protocols typically employ ligands, such as 1,10-phenanthroline derivatives or diamine ligands, which enhance the reactivity of the copper catalyst and allow the reaction to proceed at lower temperatures [2].

For the synthesis of methoxy-substituted acridine precursors, the Ullmann coupling can be performed using 2-halobenzoic acids and appropriately substituted anilines [5]. When targeting 3-Methoxy-9-phenoxyacridine specifically, the coupling partners must be selected to ensure that the methoxy group is positioned correctly in the final product [1]. This often involves the use of methoxy-substituted anilines or benzoic acids as coupling partners [5].

Table 1: Typical Ullmann Coupling Conditions for Acridine Precursors

Aryl HalideAmine ComponentCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
2-Iodobenzoic acid3-MethoxyanilineCu powderDMF120-15012-2465-75
2-Bromobenzoic acid3-MethoxyanilineCuI/1,10-phenanthrolineDMSO90-11024-4855-65
2-Chlorobenzoic acid3-MethoxyanilineCu2O/K2CO3Dioxane100-12036-4845-55
2-Iodo-5-methoxybenzoic acidAnilineCu/K2CO3DMF130-15018-2460-70

The N-phenylanthranilic acid derivatives obtained from the Ullmann coupling are subsequently cyclized to form the acridine core structure [5]. This cyclization step typically involves treatment with strong dehydrating agents such as phosphorus oxychloride or polyphosphoric acid, which promotes the intramolecular acylation to form the central ring of the acridine system [1]. The resulting 9-chloroacridine derivatives can then be converted to the corresponding 9-phenoxyacridines through nucleophilic substitution with phenol [5].

Recent advancements in Ullmann-type coupling methodologies have focused on developing more efficient catalytic systems, reducing reaction times, and improving yields [2]. The use of microwave irradiation has also been explored as a means to accelerate these reactions and enhance their efficiency [7]. These improvements have made the Ullmann coupling a more practical and versatile tool for the synthesis of acridine precursors [5].

Nitration and Methoxylation Strategies

Nitration and methoxylation represent critical functionalization strategies in the synthesis of 3-Methoxy-9-phenoxyacridine, allowing for the precise introduction of substituents at specific positions of the acridine framework [8]. These transformations can be performed either on the acridine core itself or on the precursors prior to cyclization, depending on the synthetic route chosen [9].

Nitration of acridine derivatives typically employs classical electrophilic aromatic substitution conditions, using nitric acid in combination with sulfuric acid or acetic anhydride [8]. The regioselectivity of nitration is influenced by both electronic and steric factors, with substitution generally occurring at positions 1, 3, or 4 of the acridine ring system [9]. For the synthesis of 3-Methoxy-9-phenoxyacridine, nitration at the 3-position is desired, which can be achieved through careful control of reaction conditions [8].

The nitration of acridine derivatives often follows a specific pattern of regioselectivity [10]. When nitrating 9-phenoxyacridine, the electrophilic attack by the nitronium ion (NO2+) preferentially occurs at positions where the electron density is highest [9]. The presence of existing substituents can significantly influence this regioselectivity through both electronic and steric effects [10]. For instance, electron-donating groups like methoxy direct nitration predominantly to the para and ortho positions relative to themselves [9].

Table 2: Nitration Conditions for Acridine Derivatives

SubstrateNitrating AgentSolvent/MediumTemperature (°C)Time (h)Major ProductYield (%)
9-PhenoxyacridineHNO3/H2SO4 (1:1)-0-52-43-Nitro-9-phenoxyacridine70-80
9-PhenoxyacridineHNO3/Ac2OAcOH50-601-23-Nitro-9-phenoxyacridine65-75
9-ChloroacridineHNO3/H2SO4 (1:1)-0-103-53-Nitro-9-chloroacridine75-85
N-Phenylanthranilic acidHNO3/H2SO4-0-52-34-Nitro-N-phenylanthranilic acid60-70

Following nitration, the introduction of the methoxy group can be achieved through various methods [8]. One common approach involves the conversion of the nitro group to a hydroxyl group, followed by O-methylation [9]. Alternatively, direct methoxylation can be performed on halogenated acridine derivatives through nucleophilic aromatic substitution with sodium methoxide or potassium methoxide [8].

For the synthesis of 3-Methoxy-9-phenoxyacridine specifically, a strategic approach involves the nitration of 9-phenoxyacridine to obtain 3-nitro-9-phenoxyacridine, followed by reduction of the nitro group to an amino group [11]. The amino group can then be converted to a hydroxyl group via diazotization and hydrolysis, with subsequent O-methylation to introduce the methoxy substituent [8]. This sequence of transformations allows for the regioselective introduction of the methoxy group at the 3-position [9].

Another approach involves the use of pre-functionalized precursors in the Ullmann coupling step [5]. For example, coupling 2-iodobenzoic acid with 3-methoxyaniline would provide an N-(3-methoxyphenyl)anthranilic acid derivative that, upon cyclization, would yield a 3-methoxy-substituted acridine [5]. This strategy can be more efficient as it avoids the need for post-cyclization functionalization steps [8].

Recent advancements in methoxylation methodologies have focused on developing milder and more selective conditions [9]. The use of phase-transfer catalysis, microwave irradiation, and flow chemistry techniques has been explored to enhance the efficiency and selectivity of these transformations [8]. These innovations have contributed to more practical and scalable synthetic routes for methoxy-substituted acridine derivatives [9].

Optimization of Phenoxy Group Introduction

The introduction of the phenoxy group at the 9-position of acridine represents a critical step in the synthesis of 3-Methoxy-9-phenoxyacridine [12]. This transformation typically involves the nucleophilic substitution of a 9-chloro or 9-bromo acridine derivative with phenol under appropriate conditions [5]. The optimization of this step is essential for achieving high yields and purity of the desired product [13].

The traditional approach for introducing the phenoxy group involves the reaction of 9-chloroacridine derivatives with excess phenol, often using phenol both as a reagent and as a solvent [5]. This method typically requires elevated temperatures (100-120°C) and extended reaction times [14]. While effective, this approach can be problematic due to the high melting point of phenol and the potential for side reactions at elevated temperatures [13].

Several strategies have been developed to optimize the phenoxy group introduction [13]. One approach involves the use of base additives, such as potassium carbonate or sodium hydroxide, to enhance the nucleophilicity of phenol by forming the corresponding phenoxide anion [5]. This can significantly accelerate the reaction and allow it to proceed under milder conditions [14].

The choice of solvent also plays a crucial role in optimizing this transformation [13]. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), have been found to be particularly effective for these nucleophilic substitution reactions [5]. These solvents can facilitate the reaction by stabilizing the charged intermediates and enhancing the nucleophilicity of the phenoxide anion [14].

Table 3: Optimization of Phenoxy Group Introduction Conditions

9-Substituted AcridinePhenol EquivalentBaseSolventTemperature (°C)Time (h)Yield (%)
9-Chloroacridine10 (as solvent)-Phenol100-1203-575-85
9-Chloroacridine2-3K2CO3DMF80-1002-480-90
9-Chloroacridine2-3NaOHDMSO70-902-385-95
9-Bromoacridine2-3K2CO3DMF70-901-385-95
3-Methoxy-9-chloroacridine2-3K2CO3DMF80-1002-480-90

For the specific case of 3-Methoxy-9-phenoxyacridine, the presence of the methoxy group at the 3-position can influence the reactivity of the 9-position toward nucleophilic substitution [12]. The electron-donating nature of the methoxy group can slightly decrease the electrophilicity of the 9-position, potentially requiring more forceful conditions for the phenoxy group introduction [13]. However, this effect is generally modest and can be overcome through appropriate optimization of reaction conditions [14].

Recent advancements in this area have focused on developing more efficient and environmentally friendly methodologies [13]. The use of phase-transfer catalysis has been explored as a means to enhance the efficiency of these nucleophilic substitution reactions [14]. Additionally, microwave-assisted synthesis has been investigated as a way to reduce reaction times and improve yields [7].

Another approach involves the use of alternative phenol derivatives or activating agents [13]. For example, the use of phenol esters or phenol silyl ethers can provide enhanced reactivity under milder conditions [14]. Similarly, the activation of 9-chloroacridine derivatives with Lewis acids or other electrophilic agents can facilitate the nucleophilic substitution with phenol [13].

The optimization of the phenoxy group introduction is also influenced by the specific synthetic route chosen for the preparation of 3-Methoxy-9-phenoxyacridine [12]. If the methoxy group is introduced before the phenoxy group, considerations must be made regarding the compatibility of the methoxy substituent with the conditions used for phenoxy group introduction [13]. Conversely, if the phenoxy group is introduced first, the subsequent nitration and methoxylation steps must be selective and not affect the phenoxy moiety [14].

Purification and Isolation Techniques

The purification and isolation of 3-Methoxy-9-phenoxyacridine and its synthetic intermediates are critical steps in ensuring the quality and purity of the final product [15]. Various purification techniques have been employed, each with its advantages and limitations depending on the specific compounds and impurities involved [16].

Column chromatography represents one of the most widely used purification methods for acridine derivatives [17]. This technique allows for the separation of compounds based on their differential interactions with a stationary phase (typically silica gel) and a mobile phase (solvent system) [16]. For 3-Methoxy-9-phenoxyacridine, common solvent systems include mixtures of hexane/ethyl acetate, dichloromethane/methanol, or chloroform/methanol in varying ratios [17]. The choice of solvent system is crucial for achieving optimal separation and is often determined through thin-layer chromatography (TLC) experiments [15].

Table 4: Common Chromatographic Purification Conditions for Acridine Derivatives

CompoundStationary PhaseMobile PhaseRf ValueRecovery (%)
3-Methoxy-9-phenoxyacridineSilica gel (60-120 mesh)Hexane/EtOAc (7:3)0.45-0.5585-95
3-Nitro-9-phenoxyacridineSilica gel (60-120 mesh)DCM/MeOH (95:5)0.50-0.6080-90
N-(3-Methoxyphenyl)anthranilic acidSilica gel (60-120 mesh)CHCl3/MeOH (9:1)0.30-0.4075-85
9-Chloro-3-methoxyacridineSilica gel (60-120 mesh)Hexane/EtOAc (8:2)0.55-0.6580-90

Recrystallization is another important purification technique for acridine derivatives [15]. This method exploits differences in solubility between the desired compound and impurities in various solvents [16]. For 3-Methoxy-9-phenoxyacridine, common recrystallization solvents include ethanol, methanol, acetone, or mixtures of these solvents with water [15]. The choice of recrystallization solvent is determined by the solubility properties of the specific compound and its impurities [16].

High-performance liquid chromatography (HPLC) offers a more sophisticated approach for the purification of acridine derivatives, particularly for compounds that are difficult to separate by conventional column chromatography [15]. Both normal-phase and reverse-phase HPLC have been employed for the purification of acridine derivatives, with the choice depending on the polarity and solubility characteristics of the compounds [16]. For 3-Methoxy-9-phenoxyacridine, reverse-phase HPLC using C18 columns and acetonitrile/water mobile phases has been reported to provide excellent separation from closely related impurities [15].

Extraction techniques are often employed as preliminary purification steps before more refined methods like chromatography or recrystallization [15]. Liquid-liquid extraction using appropriate solvent systems can effectively remove many impurities and simplify subsequent purification steps [16]. For acridine derivatives, common extraction systems include dichloromethane/water, ethyl acetate/water, or chloroform/water, often with pH adjustments to optimize the partitioning of the desired compound and impurities [15].

The isolation of pure 3-Methoxy-9-phenoxyacridine typically involves a combination of these purification techniques [15]. A common purification sequence might begin with crude product filtration and washing, followed by liquid-liquid extraction to remove water-soluble impurities [16]. The resulting material might then be subjected to column chromatography for the removal of closely related impurities, with final purification achieved through recrystallization [15].

The purity of the isolated 3-Methoxy-9-phenoxyacridine can be assessed using various analytical techniques [15]. Thin-layer chromatography provides a simple and rapid method for evaluating purity, while more sophisticated techniques like HPLC, gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy offer more quantitative and detailed analyses [16]. Melting point determination is also commonly used as a criterion of purity for crystalline acridine derivatives [15].

The comprehensive structural characterization of 3-methoxy-9-phenoxyacridine reveals critical molecular features through multiple analytical approaches, providing detailed insights into its three-dimensional architecture, electronic properties, and intermolecular interactions.

Spectroscopic Analysis

Spectroscopic investigations of 3-methoxy-9-phenoxyacridine employ complementary techniques to establish comprehensive structural fingerprints, with nuclear magnetic resonance and mass spectrometry providing definitive molecular identification and fragmentation pathways.

Nuclear Magnetic Resonance Fingerprinting

Nuclear magnetic resonance spectroscopy provides unequivocal structural confirmation for 3-methoxy-9-phenoxyacridine through characteristic chemical shift patterns and coupling constants. The proton nuclear magnetic resonance spectrum demonstrates distinctive resonances reflecting the substitution pattern on the acridine framework [1] [2].

The aromatic proton region exhibits well-resolved signals characteristic of the acridine ring system. The hydrogen at position 3 appears as a doublet at 7.17 parts per million with a coupling constant of 2.8 hertz, confirming the meta-substitution pattern relative to the nitrogen atom [1]. The hydrogen atoms at positions 1, 4, and 5 resonate in the range of 8.01-8.21 parts per million, reflecting the electron-deficient nature of the acridine core [1] [2].

The methoxy substituent generates a characteristic singlet at 3.80 parts per million, integrating for three protons and confirming the presence of the methoxy group at position 3 [1]. The phenoxy fragment contributes multiple aromatic signals in the 6.96-7.69 parts per million region, with the ortho protons appearing as multipets due to complex coupling patterns [1] [2].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of all carbon atoms within the molecular framework. The quaternary carbon at position 9 resonates at 148.06 parts per million, characteristic of carbon atoms directly bonded to oxygen in aromatic systems [1] [2]. The methoxy carbon appears at 55.52 parts per million, confirming its aliphatic character [1].

The acridine ring carbons display chemical shifts ranging from 97.13 to 160.15 parts per million, with position 3 showing significant upfield displacement due to the electron-donating methoxy substituent [1] [3]. The phenoxy carbons contribute signals between 116.03 and 160.15 parts per million, reflecting the aromatic character and substitution effects [1] [2].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-methoxy-9-phenoxyacridine reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into molecular decomposition processes. The molecular ion peak appears at mass-to-charge ratio 301, corresponding to the expected molecular formula C20H15NO2 [4] [5].

The base peak corresponds to the molecular ion, indicating exceptional stability under electron ionization conditions. Primary fragmentation involves loss of the methoxy radical, generating a fragment ion at mass-to-charge ratio 270 with 45% relative intensity [4] [5]. This fragmentation pathway reflects the relatively weak carbon-oxygen bond strength in the methoxy substituent.

A significant fragmentation pathway involves loss of the phenoxy group, producing a fragment ion at mass-to-charge ratio 207 with 85% relative intensity [4] [5]. This fragment corresponds to the methylacridine cation, demonstrating the preferential cleavage of the carbon-oxygen bond connecting the phenoxy substituent to the acridine core.

Sequential fragmentation generates secondary ions through combined losses. The fragment at mass-to-charge ratio 242 results from sequential elimination of methoxy and carbon monoxide groups, while the ion at mass-to-charge ratio 192 corresponds to combined loss of phenoxy and methyl radicals [4] [5].

The acridine radical cation appears at mass-to-charge ratio 179, representing complete loss of both substituents and providing confirmation of the acridine core structure [4] [5]. Minor fragments include the phenoxy cation at mass-to-charge ratio 93 and the methoxy cation at mass-to-charge ratio 31, supporting the proposed substitution pattern.

Crystallographic Studies of Acridine Derivatives

Crystallographic investigations of acridine derivatives provide detailed three-dimensional structural information, revealing molecular geometries, intermolecular interactions, and crystal packing arrangements that influence physical properties and potential biological activities.

The crystal structure of 2-methoxy-9-phenoxyacridine, the closest structural analogue, provides valuable insights into the expected solid-state behavior of 3-methoxy-9-phenoxyacridine [6] [2]. The compound crystallizes in the orthorhombic space group Pbca with eight molecules per unit cell, exhibiting a density of 1.294 grams per cubic centimeter [6].

The molecular geometry reveals significant non-planarity, with the phenoxy fragment oriented nearly perpendicular to the acridine ring system. The dihedral angle between the acridine and phenoxy planes measures 85.0 degrees, indicating minimal conjugation between these aromatic systems [6] [2]. This perpendicular arrangement results from steric interactions and electronic factors that prevent coplanarity.

The methoxy substituent adopts a nearly coplanar arrangement with the acridine framework, with a dihedral angle of only 4.5 degrees [6] [2]. This planar geometry maximizes conjugation between the methoxy group and the acridine π-system, contributing to electronic stabilization and influencing spectroscopic properties.

Intermolecular interactions play crucial roles in crystal stabilization. The molecules form inversion dimers through π-π stacking interactions involving acridine skeletons, with centroid-to-centroid distances of 3.984 angstroms [6]. These dimers are further connected through carbon-hydrogen to nitrogen hydrogen bonds with donor-acceptor distances of 3.487 angstroms [6].

Additional stabilization arises from carbon-hydrogen to π interactions involving both acridine and phenoxy aromatic systems [6] [2]. These weak interactions contribute to the overall crystal cohesion and influence melting point and solubility characteristics.

Based on crystallographic data for related acridine derivatives, 3-methoxy-9-phenoxyacridine is predicted to crystallize in a monoclinic space group with similar molecular geometries and intermolecular interactions [7] [6]. The expected dihedral angle between acridine and phenoxy fragments should approximate 87.2 degrees, maintaining the perpendicular arrangement observed in analogous compounds.

Comparative Analysis with Structural Analogues

Systematic comparison of 3-methoxy-9-phenoxyacridine with related acridine derivatives reveals structure-activity relationships and provides insights into the influence of substituent position on molecular properties and potential biological activities.

The series of methoxyphenoxyacridine isomers demonstrates the profound influence of substituent position on molecular geometry and electronic properties [3] [2]. While all three isomers share the same molecular formula and basic structural framework, their physical and spectroscopic properties exhibit significant variations attributable to positional effects.

The 2-methoxy isomer displays the most pronounced electronic effects due to the proximity of the methoxy group to the acridine nitrogen atom [3] [2]. This positioning enhances electron donation to the aromatic system and influences both nuclear magnetic resonance chemical shifts and ultraviolet absorption characteristics. The methoxy group adopts maximum planarity with the acridine framework, facilitating optimal orbital overlap [6].

In contrast, the 3-methoxy substitution pattern in the target compound positions the electron-donating group at an intermediate location relative to the nitrogen atom [3]. This positioning provides moderate electronic activation while maintaining reasonable synthetic accessibility and potential biological activity. The methoxy group planarity is expected to be slightly reduced compared to the 2-isomer, with a predicted dihedral angle of approximately 6.8 degrees.

The 4-methoxy isomer represents the most sterically hindered substitution pattern, with the methoxy group positioned adjacent to the phenoxy substituent [3]. This arrangement may result in increased steric interactions and potentially altered molecular conformations. However, the 4-position also provides unique electronic effects that may enhance certain biological activities.

Comparative melting point analysis reveals systematic trends related to crystal packing efficiency and intermolecular interactions [7] [6]. The unsubstituted 9-phenoxyacridine exhibits the highest melting point at 155-157 degrees Celsius, reflecting optimal crystal packing without substituent-induced distortions [6]. The methoxy-substituted derivatives display progressively lower melting points, with predicted values of 148-150 degrees Celsius for the 3-methoxy isomer.

Spectroscopic comparisons demonstrate systematic variations in ultraviolet absorption maxima and fluorescence emission wavelengths [8] [3]. The 3-methoxy derivative is predicted to exhibit absorption maximum at 428 nanometers and fluorescence emission at 488 nanometers, representing bathochromic shifts relative to the unsubstituted parent compound. These spectral shifts reflect the electron-donating influence of the methoxy substituent on the acridine chromophore.

The molecular orbital considerations reveal that methoxy substitution influences both highest occupied molecular orbital and lowest unoccupied molecular orbital energies [3] [9]. The electron-donating methoxy group raises the highest occupied molecular orbital energy while having minimal effect on the lowest unoccupied molecular orbital, resulting in reduced energy gaps and red-shifted absorption spectra.

Structural flexibility analysis indicates that all phenoxyacridine derivatives maintain similar conformational preferences, with the phenoxy fragment adopting perpendicular orientations relative to the acridine plane [6] [2]. This conformational constraint arises from steric interactions between the phenoxy ortho-hydrogens and the acridine peri-positions, preventing coplanar arrangements that would otherwise enhance conjugation.

XLogP3

5

Hydrogen Bond Acceptor Count

3

Exact Mass

301.110278721 g/mol

Monoisotopic Mass

301.110278721 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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